![molecular formula C14H16F4N2O B2824274 (E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-10-1](/img/structure/B2824274.png)
(E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide, also known as Difluoroacetyl-FMK (DF-Ac-FMK), is a chemical compound that is widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes.
Wirkmechanismus
DF-Ac-FMK inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. The inhibition is specific to cysteine proteases, as DF-Ac-FMK does not inhibit other classes of proteases. The irreversibility of the inhibition allows for the selective targeting of cysteine proteases and the study of their function.
Biochemical and Physiological Effects:
DF-Ac-FMK has been shown to induce apoptosis in various cancer cell lines by inhibiting the function of caspases. It has also been shown to inhibit autophagy by inhibiting the function of cathepsins. DF-Ac-FMK has been used to study the role of cysteine proteases in inflammation, where it has been shown to inhibit the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DF-Ac-FMK is a potent and specific inhibitor of cysteine proteases, which allows for the selective targeting of these enzymes in lab experiments. Its irreversibility of inhibition also allows for the study of the long-term effects of cysteine protease inhibition. However, DF-Ac-FMK can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DF-Ac-FMK in scientific research. One direction is the development of more specific inhibitors of cysteine proteases, which can allow for the selective targeting of specific enzymes. Another direction is the use of DF-Ac-FMK in the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DF-Ac-FMK can also be used in the development of new therapies for cancer and inflammatory diseases by targeting specific cysteine proteases.
Synthesemethoden
DF-Ac-FMK can be synthesized by reacting 2,5-difluorobenzoyl chloride with 2,2-difluoroethylamine, followed by reaction with dimethylamine and then acetylation with acetic anhydride. The synthesis method has been optimized to produce high yields of DF-Ac-FMK with high purity.
Wissenschaftliche Forschungsanwendungen
DF-Ac-FMK is widely used in scientific research as a tool to study the function of cysteine proteases. It has been used to investigate the role of cysteine proteases in various biological processes, such as apoptosis, autophagy, inflammation, and cancer. DF-Ac-FMK has also been used to study the function of specific cysteine proteases, such as caspases and cathepsins.
Eigenschaften
IUPAC Name |
(E)-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O/c1-20(2)7-3-4-12(21)19-13(14(17)18)10-8-9(15)5-6-11(10)16/h3-6,8,13-14H,7H2,1-2H3,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJLNYJXLGBJHZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]-4-(dimethylamino)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)
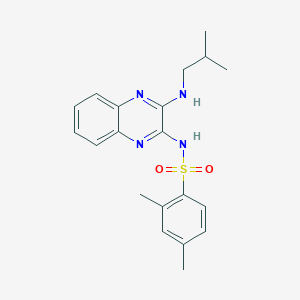
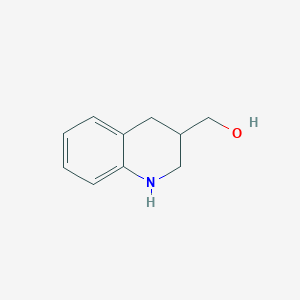
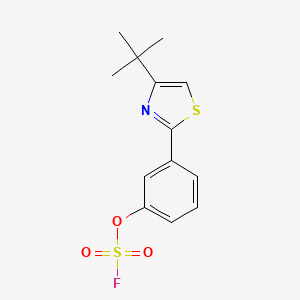

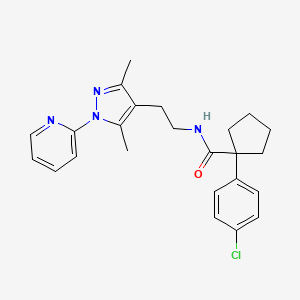
![N-[3-(1-Benzylpiperidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2824203.png)

![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)
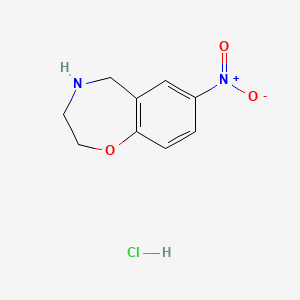
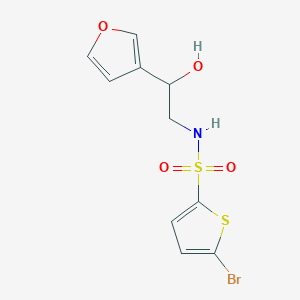

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-bromobenzamide](/img/structure/B2824213.png)
![7-(3-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2824214.png)